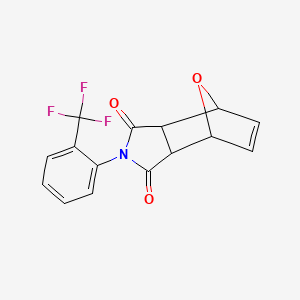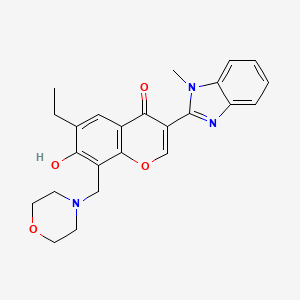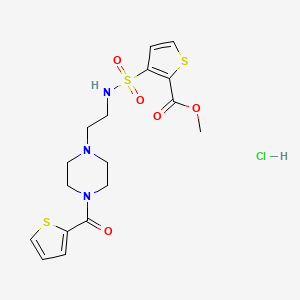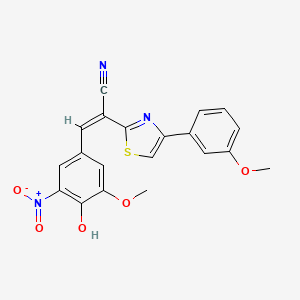![molecular formula C24H20ClFN2O B2993461 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole CAS No. 477711-63-0](/img/structure/B2993461.png)
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C24H20ClFN2O and its molecular weight is 406.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has identified the potential of certain fluorinated benzo[b]pyran derivatives, akin in structure to 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole, in exhibiting anticancer activity against lung, breast, and CNS cancer cell lines. These compounds show promise at low concentrations compared to reference drugs such as 5-fluorodeoxyuridine (Hammam et al., 2005).
Molecular and Structural Analysis
The conformational and molecular structure of pyrazole derivatives has been examined, revealing insights into their structural characteristics through single-crystal X-ray diffraction. This research aids in understanding the molecular behavior and potential applications of such compounds in various scientific fields (Channar et al., 2019).
Apoptotic Activity
Studies on novel pyrazole derivatives containing benzo[d]thiazole and aminoguanidine units have shown significant apoptotic activity against cancer cell lines, including triple-negative breast cancer cells, suggesting their potential as anticancer compounds (Liu et al., 2019).
Anti-inflammatory and Analgesic Activities
Pyrazole and imidazolyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, presenting a potential for the development of new therapeutic agents in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Antimicrobial Activities
Certain azetidinone derivatives of pyrazol-5-one have demonstrated promising antibacterial activities against various bacterial strains, showcasing the therapeutic potential of pyrazole-based compounds in antimicrobial applications (Chopde et al., 2012).
Wirkmechanismus
Target of Action
Based on its structure and the reactions it’s involved in, it’s likely that it interacts with proteins or enzymes that have affinity for aromatic compounds or halogens .
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The aromatic rings in the compound can participate in pi stacking interactions with aromatic amino acids in the target proteins. The halogens (chlorine and fluorine) can form halogen bonds with suitable acceptors in the protein .
Biochemical Pathways
The compound is likely involved in pathways related to the targets it interacts with. Given its structure, it may be involved in pathways related to aromatic compound metabolism or halogenated compound metabolism . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The compound may be metabolized through reactions such as oxidation or halogen removal .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it’s involved in. These effects could range from changes in protein activity or cellular signaling to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH or temperature can affect the compound’s structure and therefore its interaction with its targets. The presence of other molecules can lead to competitive or noncompetitive inhibition .
Eigenschaften
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O/c1-17-5-7-18(8-6-17)15-28-14-13-24(27-28)19-9-11-20(12-10-19)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLREXKLXBDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)



![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)
![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)
